Biliverdin hydrochloride

Description

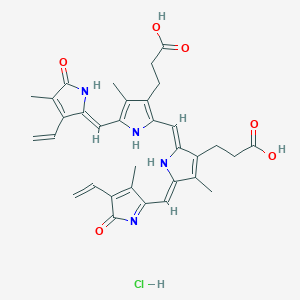

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H35ClN4O6 |

|---|---|

Molecular Weight |

619.1 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-; |

InChI Key |

OZCVSEGCSGTCIO-BCGUZGRHSA-N |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Biliverdin Hydrochloride in Heme Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of biliverdin (B22007) hydrochloride in the intricate process of heme metabolism. As a stable and soluble form of biliverdin, biliverdin hydrochloride is an indispensable tool for researchers investigating the enzymatic cascade of heme degradation and its subsequent physiological and pathophysiological implications. This document details the core biochemical reactions, presents quantitative data, outlines experimental protocols, and visualizes the key signaling pathways influenced by this critical intermediate.

Introduction to Heme Catabolism and Biliverdin

Heme, a porphyrin ring complexed with iron, is an essential prosthetic group in hemoproteins such as hemoglobin, myoglobin, and cytochromes. The degradation of heme is a vital physiological process for recycling iron and eliminating potentially toxic heme. This catabolic pathway is a two-step enzymatic process that occurs predominantly in the reticuloendothelial cells of the liver, spleen, and bone marrow.

The first and rate-limiting step is the oxidation of heme, catalyzed by the microsomal enzyme heme oxygenase (HO) . This reaction cleaves the α-methene bridge of the heme ring to yield equimolar amounts of biliverdin, a green tetrapyrrolic bile pigment, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1] There are two primary isoforms of heme oxygenase: the inducible HO-1 (also known as heat shock protein 32), which is upregulated in response to oxidative stress and inflammation, and the constitutively expressed HO-2.[2]

The second step involves the rapid reduction of biliverdin to bilirubin (B190676), an orange-yellow pigment, by the cytosolic enzyme biliverdin reductase (BVR) .[3] This reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a reducing agent.[3] Biliverdin hydrochloride is a commercially available, stable salt of biliverdin IXα, which is the physiological substrate for BVR, making it an ideal reagent for in vitro and in vivo studies of this pathway.[4]

Quantitative Data

The enzymatic kinetics of heme oxygenase and biliverdin reductase are crucial for understanding the flux through the heme degradation pathway. While kinetic parameters can vary based on experimental conditions such as pH, temperature, and the specific isoform, the following tables summarize key quantitative data from the literature.

| Parameter | Value | Enzyme | Substrate/Cofactor | Conditions | Reference(s) |

| Km | ~1.0 µM | Human Biliverdin Reductase IV | Biliverdin-IXα | NADPH system | [5] |

| Km | ~0.8 µM | Human Biliverdin Reductase III | Biliverdin-IXα | NADPH system | [5] |

| Km | 10.9 µM | Human Biliverdin Reductase III | NADPH | - | [5] |

| Km | 34.1 µM | Human Biliverdin Reductase IV | NADPH | - | [5] |

| Km | 7.9 mM | Human Biliverdin Reductase III | NADH | - | [5] |

| Km | 23.4 mM | Human Biliverdin Reductase IV | NADH | - | [5] |

| Kd | 15.8 µM | Human Biliverdin-IXβ Reductase | NADPH | pH 7.5 | [6][7] |

Table 1: Kinetic Parameters of Human Biliverdin Reductase Isoforms.

| Parameter | Value | Enzyme | Substrate | Conditions | Reference(s) |

| Km | 3x lower than HO-2 | Heme Oxygenase-1 (HO-1) | Heme | - | [2] |

Table 2: Relative Substrate Affinity of Heme Oxygenase Isoforms.

Experimental Protocols

Accurate measurement of the enzymes involved in biliverdin metabolism is fundamental to research in this field. Biliverdin hydrochloride is the substrate of choice for assays of biliverdin reductase activity due to its stability and solubility.

Preparation of Biliverdin Hydrochloride Stock Solution

Biliverdin hydrochloride is sparingly soluble in aqueous buffers but readily dissolves in organic solvents.[8][9]

Materials:

-

Biliverdin hydrochloride powder

-

Anhydrous, sterile Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, light-blocking microcentrifuge tubes

Procedure:

-

Under sterile conditions, accurately weigh the desired amount of biliverdin hydrochloride powder.

-

Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mg/mL.

-

Vortex briefly until the powder is fully dissolved, resulting in a dark green solution.

-

Aliquot the stock solution into single-use volumes in light-blocking microcentrifuge tubes to prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[9] For working solutions, dilute the DMSO stock into the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration remains low (typically <0.1%) to avoid cytotoxicity.[10]

Spectrophotometric Assay for Biliverdin Reductase (BVR) Activity

This protocol measures BVR activity by monitoring the increase in bilirubin concentration over time.

Principle: The conversion of biliverdin to bilirubin results in a characteristic shift in the absorbance spectrum. BVR activity is quantified by measuring the increase in absorbance at approximately 450 nm, the peak absorbance for bilirubin.[11]

Materials:

-

Spectrophotometer with temperature control (plate reader or cuvette-based)

-

96-well plates or cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7

-

Substrate Solution: 10 µM Biliverdin hydrochloride in assay buffer

-

Cofactor Solution: 100 µM NADPH in assay buffer

-

Enzyme Source: Cell or tissue lysate (e.g., 10-50 µg of total protein)

Procedure:

-

Prepare the reaction mixture in a 96-well plate or cuvette. For a 200 µL reaction, combine:

-

50 µL of Assay Buffer (or sample diluted in assay buffer)

-

Enzyme source (e.g., 10-50 µg lysate)

-

Adjust volume with Assay Buffer

-

-

Pre-incubate the plate/cuvette at 37°C for 5 minutes.

-

Initiate the reaction by adding 150 µL of a pre-warmed working solution containing 10 µM biliverdin hydrochloride and 100 µM NADPH in Assay Buffer.

-

Immediately place the plate/cuvette in the spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 450 nm over time (e.g., every minute for 10-20 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of BVR activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per minute.

Heme Oxygenase (HO) Activity Assay

This is a coupled enzyme assay that measures HO activity by quantifying the end-product, bilirubin.

Principle: The biliverdin produced by HO activity is immediately converted to bilirubin by an excess of exogenous BVR. The rate of bilirubin formation, measured spectrophotometrically at 450 nm, is proportional to the HO activity.[10][12]

Materials:

-

Microsomal fraction (source of HO) or cell lysate

-

Rat liver cytosol (as a source of BVR) or purified BVR

-

Hemin (substrate for HO)

-

NADPH

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing the microsomal fraction (e.g., 0.5-1.0 mg protein), an excess of rat liver cytosol or purified BVR, 20 µM hemin, and 0.5-1.0 mM NADPH in the reaction buffer.

-

Incubate the reaction mixture at 37°C in a shaking water bath, protected from light.

-

The reaction is stopped at various time points by placing the tubes on ice.

-

The amount of bilirubin formed is determined by measuring the difference in absorbance between 464 nm and 530 nm.

-

HO activity is expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.

Signaling Pathways and Logical Relationships

Beyond its role in heme catabolism, the biliverdin/bilirubin axis has significant signaling functions, primarily in modulating oxidative stress and inflammation. Biliverdin hydrochloride is a valuable tool for elucidating these pathways.

Heme Catabolism Pathway

The canonical role of biliverdin is as an intermediate in the degradation of heme. This linear pathway is fundamental to iron homeostasis.

Experimental Workflow for BVR Activity Assay

A typical experimental workflow for determining BVR activity in a cell lysate using biliverdin hydrochloride is depicted below.

Modulation of NF-κB Signaling

Biliverdin has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[8][13] Conversely, BVR can enhance NF-κB activation.[8]

Regulation of Nrf2 Signaling

Biliverdin reductase A (BVRA) plays a non-enzymatic role in redox regulation by directly interacting with Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional regulator of cellular antioxidant responses.[14][15][16] This interaction is crucial for the optimal activation of antioxidant genes.

Conclusion

Biliverdin hydrochloride is more than a mere laboratory reagent; it is a key to unlocking the complex roles of the heme catabolic pathway. Its function as the direct precursor to the potent antioxidant bilirubin, coupled with its own emerging signaling capabilities, places it at a critical nexus of cellular metabolism and defense. The detailed protocols and pathways described in this guide are intended to provide researchers, scientists, and drug development professionals with a robust framework for investigating the multifaceted roles of biliverdin in health and disease. A thorough understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies targeting oxidative stress and inflammatory conditions.

References

- 1. Heme Oxygenase-1: A Critical Link between Iron Metabolism, Erythropoiesis, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biliverdin-IX alpha reductase and biliverdin-IX beta reductase from human liver. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Initial-rate kinetics of the flavin reductase reaction catalysed by human biliverdin-IXbeta reductase (BVR-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 8. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. citeab.com [citeab.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

Unveiling the Therapeutic Potential of Biliverdin Hydrochloride: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a water-soluble salt of the green bile pigment biliverdin, is emerging as a molecule of significant therapeutic interest. Historically viewed as a mere metabolic intermediate in the degradation of heme to bilirubin (B190676), a growing body of evidence highlights its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms underlying these properties, presenting quantitative data from key experimental assays and detailed methodologies to support further research and development in this promising area.

Biliverdin's biological effects are multifaceted, primarily revolving around its ability to scavenge reactive oxygen species (ROS) and its modulation of critical intracellular signaling pathways that govern inflammation. Its rapid conversion to the powerful antioxidant bilirubin by biliverdin reductase (BVR) is a key aspect of its protective role. Furthermore, biliverdin itself can directly influence inflammatory cascades, offering a dual-pronged approach to mitigating cellular damage and disease pathology.

Antioxidant Properties of Biliverdin Hydrochloride

The antioxidant capacity of biliverdin hydrochloride is attributed to both its intrinsic radical-scavenging ability and its role as a precursor to bilirubin, a potent antioxidant. The continuous enzymatic cycle where bilirubin is oxidized back to biliverdin by ROS and then reduced again to bilirubin by BVR amplifies the antioxidant potential within the cellular environment.[1]

Quantitative Antioxidant Data

While biliverdin's primary antioxidant role in vivo is often linked to its conversion to bilirubin, in vitro assays provide insights into its direct radical-scavenging capabilities.[2][3] However, specific IC50 values for biliverdin in standard antioxidant assays like DPPH and ORAC are not consistently reported in the literature, as the focus is often on the bilirubin-biliverdin cycle.[2] For context, bilirubin is widely regarded as the more potent direct antioxidant of the two.[4]

| Assay | Compound | Result | Reference |

| Peroxynitrite Scavenging | Biliverdin | Effective scavenger | [5] |

| Superoxide Scavenging | Biliverdin | Effective scavenger | [3] |

| Hydroxyl Radical Scavenging | Biliverdin | Less effective than bilirubin | [4] |

Table 1: Summary of In Vitro Antioxidant Activity of Biliverdin. This table summarizes the reported direct radical scavenging activities of biliverdin against various reactive oxygen species.

Anti-inflammatory Properties of Biliverdin Hydrochloride

Biliverdin hydrochloride exerts significant anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators.[6] It has been shown to suppress the expression of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory cytokines.[7]

Modulation of Inflammatory Cytokines

Biliverdin has been demonstrated to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[8] Concurrently, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7]

| Cell Line | Treatment | Effect on Cytokine Levels | Reference |

| RAW 264.7 Macrophages | Biliverdin (50 µM) + LPS | ↓ TNF-α mRNA (~6-fold induction by LPS inhibited) | [9] |

| RAW 264.7 Macrophages | Biliverdin (50 µM) + LPS | ↓ IL-6 mRNA (~200-fold induction by LPS inhibited) | [9] |

| RAW 264.7 Macrophages | Biliverdin + LPS | ↑ IL-10 production (mediated by BVR-Akt signaling) | [5][10] |

Table 2: In Vitro Effects of Biliverdin on Inflammatory Cytokine Expression. This table summarizes the modulatory effects of biliverdin on the expression of key pro- and anti-inflammatory cytokines in macrophage cell lines stimulated with LPS.

Core Signaling Pathways

The antioxidant and anti-inflammatory effects of biliverdin hydrochloride are mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Biliverdin, through the action of biliverdin reductase (BVR), can activate this pathway. The conversion of biliverdin to bilirubin by BVR on the cell surface initiates a signaling cascade involving the phosphorylation of BVR, which then binds to the p85α subunit of PI3K, leading to the activation of Akt.[5] Activated Akt, in turn, promotes cell survival and can lead to the increased production of the anti-inflammatory cytokine IL-10.[10]

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes. Biliverdin has been shown to promote the activation of Nrf2, contributing to its overall antioxidant effect.[11] This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), further enhancing the cellular defense against oxidative damage.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation by regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Biliverdin has been shown to inhibit the activation of NF-κB. By preventing the translocation of NF-κB to the nucleus, biliverdin can effectively downregulate the inflammatory response.[11]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

-

DPPH (Sigma-Aldrich)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Biliverdin hydrochloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of biliverdin hydrochloride in methanol.

-

In a 96-well plate, add 100 µL of each biliverdin hydrochloride dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of biliverdin hydrochloride that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.

Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol details the procedure to quantify the inhibitory effect of biliverdin hydrochloride on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line (ATCC)

-

DMEM (Gibco) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Biliverdin hydrochloride

-

Mouse TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of biliverdin hydrochloride in cell culture medium.

-

Pre-treat the cells with the different concentrations of biliverdin hydrochloride for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control (no biliverdin) and an unstimulated control (no LPS).

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production for each concentration of biliverdin hydrochloride relative to the LPS-stimulated vehicle control.

Western Blot for Phosphorylated Akt (Ser473)

This protocol describes the detection of phosphorylated Akt, a key indicator of PI3K/Akt pathway activation, in response to biliverdin hydrochloride treatment.

Materials:

-

Cell line of interest (e.g., HEK293T, RAW 264.7)

-

Biliverdin hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt (e.g., from Cell Signaling Technology)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with biliverdin hydrochloride for the desired time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify band intensities using densitometry software.

Conclusion

Biliverdin hydrochloride demonstrates significant promise as a therapeutic agent due to its potent antioxidant and anti-inflammatory properties. Its ability to be rapidly converted to the powerful antioxidant bilirubin, coupled with its direct modulatory effects on key inflammatory signaling pathways such as PI3K/Akt, Nrf2, and NF-κB, provides a robust mechanism for cellular protection. The presented quantitative data and detailed experimental protocols offer a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing molecule. Future studies focusing on in vivo efficacy, bioavailability, and synergistic effects with other agents will be crucial in translating the preclinical promise of biliverdin hydrochloride into clinical applications.

References

- 1. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of biliverdin hydrochloride in cells

An In-depth Technical Guide on the Cellular Mechanism of Action of Biliverdin (B22007) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin hydrochloride, a stable, water-soluble form of the heme catabolite biliverdin, has transitioned from being considered a mere metabolic waste product to a molecule of significant therapeutic interest.[1][2] A robust body of evidence now demonstrates its potent antioxidant, anti-inflammatory, and cytoprotective properties.[3][4] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the action of biliverdin hydrochloride. We will delve into its modulation of critical intracellular signaling pathways, including the inhibition of pro-inflammatory cascades and the activation of pro-survival and antioxidant responses. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and uses visualizations to clarify complex biological pathways, aiming to facilitate further research and therapeutic development.

Introduction to Heme Catabolism and Biliverdin

Heme, a crucial component of hemoglobin and other hemoproteins, undergoes enzymatic degradation primarily in reticuloendothelial cells.[1] The first and rate-limiting step is catalyzed by the enzyme heme oxygenase (HO), which cleaves the heme ring to produce biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][4][5] Biliverdin, a green tetrapyrrolic pigment, is then rapidly reduced to the yellow-orange pigment bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR).[1][2] While bilirubin has long been recognized for its antioxidant capabilities, biliverdin itself possesses significant biological activity and serves as a precursor to the powerful bilirubin-biliverdin antioxidant cycle.[3][6]

Figure 1: The Heme Catabolism Pathway.

Core Mechanisms of Cellular Action

Biliverdin hydrochloride exerts its protective effects in cells through three primary, interconnected mechanisms: potent antioxidant activity, robust anti-inflammatory effects, and significant cytoprotective and anti-apoptotic functions.

Antioxidant Effects

The antioxidant properties of biliverdin are multifaceted. It can directly scavenge reactive oxygen species (ROS), such as hydroxyl peroxide groups.[3][5] However, its principal antioxidant function is mediated through its conversion to bilirubin.[3] The "biliverdin-bilirubin redox cycle" provides a powerful catalytic system for neutralizing oxidative stress. In this cycle, bilirubin is oxidized back to biliverdin while scavenging ROS, and BVR then rapidly reduces biliverdin back to bilirubin, thus amplifying the antioxidant capacity.[3][6] This cycle is believed to be particularly effective against lipophilic ROS within cellular membranes.[3]

Figure 2: The catalytic Biliverdin-Bilirubin antioxidant cycle.

Anti-inflammatory Effects

Biliverdin hydrochloride demonstrates significant anti-inflammatory activity by modulating key signaling pathways. A central mechanism is the inhibition of Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response to endotoxins like lipopolysaccharide (LPS).[3][7][8] This leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) pathway, which in turn downregulates the expression of numerous pro-inflammatory genes and cytokines, including TNF-α, IL-6, and IL-1β.[3][9] Concurrently, biliverdin can increase the production of the anti-inflammatory cytokine IL-10.[3][5]

Cytoprotective and Anti-apoptotic Effects

Biliverdin promotes cell survival by inhibiting apoptosis. It achieves this by down-regulating the expression of pro-apoptotic molecules like cytochrome C and caspase-3.[3] Furthermore, biliverdin activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a well-established cascade that promotes cell survival and inhibits apoptosis.[3][10]

Key Signaling Pathways Modulated by Biliverdin Hydrochloride

The therapeutic effects of biliverdin are mediated through the precise modulation of several key intracellular signaling pathways.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

One of the most well-documented anti-inflammatory mechanisms of biliverdin involves the inhibition of the TLR4 signaling cascade. Upon binding biliverdin, biliverdin reductase (BVR) can be S-nitrosylated, leading to its translocation into the nucleus.[7][8] In the nucleus, BVR binds to AP-1 sites within the TLR4 promoter, blocking its transcription and thereby reducing the cell's sensitivity to inflammatory stimuli like LPS.[7][8] This suppression prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.[3]

Figure 3: Biliverdin-mediated inhibition of TLR4 expression and NF-κB signaling.

Activation of PI3K/Akt and IL-10 Signaling

Biliverdin can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[3] Evidence suggests that BVR expressed on the external plasma membrane acts as a receptor.[11] The enzymatic conversion of biliverdin to bilirubin on the cell surface initiates a signaling cascade involving tyrosine phosphorylation of BVR, which then recruits the p85α subunit of PI3K.[11] This activates PI3K and its downstream effector Akt, leading to anti-apoptotic effects and enhanced production of the anti-inflammatory cytokine IL-10.[11][12]

Figure 4: Activation of the PI3K/Akt survival pathway by Biliverdin.

Modulation of the Nrf2/ARE Antioxidant Pathway

Recent studies have highlighted a connection between biliverdin, the PI3K/Akt pathway, and the master regulator of the antioxidant response, Nrf2 (Nuclear factor erythroid 2-related factor 2).[10] Activation of PI3K/Akt can lead to the activation and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and biliverdin reductase (BVR) itself.[13][14] This creates a positive feedback loop that enhances the cell's capacity to handle oxidative stress.[10][15]

Quantitative Efficacy Data

The effective concentration of biliverdin hydrochloride can vary significantly depending on the cell type and the biological endpoint being measured.[16] Initial range-finding experiments are recommended, often starting with a broad concentration range from 1 µM to 100 µM.[16]

| Cell Line | Assay Type | Parameter | Value | Reference |

| MCF-7 (Breast Cancer) | Cell Viability (MTT, 24h) | IC₅₀ | 247.4 µM | [16] |

| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT, 24h) | IC₅₀ | 168.9 µM | [16] |

| RAW 264.7 (Macrophage) | eNOS Phosphorylation | Effective Conc. | 50 µM | [7] |

| HEK293A | NF-κB Activity | Effective Conc. | Concentration-dependent | [16] |

| HUVEC | Angiogenesis/Viability | Effective Conc. | Not specified | [10] |

Table 1: Summary of reported in vitro quantitative data for biliverdin.

Experimental Protocols

Accurate assessment of biliverdin's biological activity requires robust and well-controlled experimental procedures. Below are detailed methodologies for key assays.

Preparation of Biliverdin Hydrochloride Stock Solution

Proper preparation and storage are critical due to biliverdin's sensitivity to light and oxidation.[17][18][19]

-

Materials: Biliverdin hydrochloride powder, anhydrous sterile DMSO, sterile light-blocking microcentrifuge tubes.

-

Procedure:

-

Under sterile conditions, weigh the desired amount of biliverdin hydrochloride powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

-

Vortex briefly until the powder is completely dissolved, yielding a dark green solution.

-

Aliquot the stock solution into single-use, light-blocking tubes to avoid repeated freeze-thaw cycles.

-

For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), store at -80°C.[19]

-

All subsequent experimental steps should be performed under dim lighting conditions.[18]

-

Cell Viability (MTT) Assay

This protocol assesses the effect of biliverdin hydrochloride on cell proliferation and viability.[16]

-

Materials: 96-well plates, complete cell culture medium, biliverdin hydrochloride stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of biliverdin hydrochloride in complete culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

-

Remove the old medium and add 100 µL of the prepared biliverdin dilutions or control solutions to the appropriate wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.

-

Figure 5: General experimental workflow for an MTT cell viability assay.

Antioxidant Capacity (ABTS) Assay

This protocol measures the ability of biliverdin hydrochloride to directly scavenge the stable radical cation ABTS•+.[19]

-

Materials: ABTS (7 mM), potassium persulfate (2.45 mM), Phosphate Buffered Saline (PBS, pH 7.4), biliverdin hydrochloride stock (in DMSO), Trolox (positive control), 96-well plate, spectrophotometer.

-

Procedure:

-

Prepare ABTS•+ Radical Solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of biliverdin hydrochloride and Trolox in DMSO.

-

Assay Reaction: Add 10 µL of the diluted sample, control, or DMSO (blank) to the wells of a 96-well plate. Add 190 µL of the diluted ABTS•+ solution to each well.

-

Measurement: Incubate at room temperature for 6 minutes and measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Conclusion

Biliverdin hydrochloride is a pleiotropic molecule that exerts significant cytoprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate multiple, critical signaling pathways—including TLR4/NF-κB, PI3K/Akt, and Nrf2—underscores its potential as a therapeutic agent for a wide range of conditions underpinned by inflammation and oxidative stress. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized protocols, is essential for its continued development and translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]

- 10. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 14. frontiersin.org [frontiersin.org]

- 15. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Effects of Biliverdin Administration on Acute Lung Injury Induced by Hemorrhagic Shock and Resuscitation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Biliverdin Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a stable salt of the heme catabolite biliverdin, has emerged from its erstwhile status as a mere metabolic byproduct to a molecule of significant therapeutic interest. Its potent antioxidant, anti-inflammatory, and cytoprotective properties are increasingly being recognized and investigated for a range of pathological conditions. This technical guide provides a comprehensive overview of the chemical structure and diverse biological functions of biliverdin hydrochloride. It is designed to serve as a core resource, offering in-depth information on its physicochemical properties, detailing established experimental protocols for its study, and summarizing key quantitative data from preclinical research. Furthermore, this guide visualizes the intricate signaling pathways modulated by biliverdin hydrochloride, providing a deeper understanding of its mechanisms of action to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Biliverdin hydrochloride is a tetrapyrrolic bile pigment, representing an intermediate in the degradation of heme.[1] It is the hydrochloride salt form of biliverdin IXα, the predominant isomer in mammals. The addition of hydrochloride improves its stability and handling for research purposes.

Table 1: Physicochemical Properties of Biliverdin Hydrochloride

| Property | Value | References |

| Chemical Formula | C₃₃H₃₅ClN₄O₆ | [2] |

| Molecular Weight | 619.11 g/mol | [1][2] |

| CAS Number | 856699-18-8 | [1][2] |

| Appearance | Green to dark green crystalline solid | [1] |

| Solubility | - DMSO: ~20 mg/mL- DMF: ~20 mg/mL- Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO and then dilute in the buffer.[3] | [3] |

| Storage | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1][3] | [1][3] |

| UV/Vis Absorption (λmax) | 310, 376, 689 nm | [2] |

Biological Properties and Mechanisms of Action

Biliverdin hydrochloride exhibits a remarkable spectrum of biological activities, primarily centered around its potent antioxidant and anti-inflammatory effects. These properties underpin its therapeutic potential in a variety of disease models.

Antioxidant Effects

Biliverdin hydrochloride's antioxidant capacity is a cornerstone of its cytoprotective effects. It can directly scavenge reactive oxygen species (ROS). However, a significant portion of its antioxidant action is attributed to its rapid conversion to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). Bilirubin is a highly potent antioxidant, and the continuous cycling between bilirubin and biliverdin allows for the sustained neutralization of oxidative stress.

Anti-inflammatory and Immunomodulatory Effects

Biliverdin hydrochloride exerts profound anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[1][4] This modulation is achieved through the inhibition of pro-inflammatory transcription factors and signaling cascades.

Cytoprotective and Anti-apoptotic Roles

The combined antioxidant and anti-inflammatory properties of biliverdin hydrochloride culminate in significant cytoprotection. It has been demonstrated to reduce cell death and preserve organ function in models of ischemia-reperfusion injury.[5][6] Mechanistically, it can inhibit apoptosis by down-regulating pro-apoptotic proteins and activating pro-survival signaling pathways.

Key Signaling Pathways Modulated by Biliverdin Hydrochloride

Biliverdin hydrochloride's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Biliverdin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[7][8]

Inhibition of TLR4 Signaling

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). Biliverdin can inhibit TLR4 signaling, thereby dampening the inflammatory response to bacterial endotoxins.[9][10][11][12]

Activation of PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Biliverdin has been shown to activate this pathway, which contributes to its anti-apoptotic and cytoprotective effects.[13]

Quantitative Data from Preclinical Studies

The therapeutic efficacy of biliverdin hydrochloride has been quantified in various preclinical models. The following tables summarize key findings.

Table 2: Effects of Biliverdin Hydrochloride in a Rat Model of Liver Ischemia-Reperfusion Injury

| Parameter | Control Group | Biliverdin (50 µmol/kg) | Reference |

| 7-Day Survival Rate | 40% | 90% | [14] |

| Serum AST (IU/L) at 6h | ~2500 | ~1000 | [5] |

| Serum ALT (IU/L) at 6h | ~3000 | ~1200 | [5] |

| TNF-α mRNA Expression (fold change) | ~12 | ~4 | [14] |

| Caspase-3 Activity (fold change) | ~4.5 | ~2 | [14] |

Table 3: Effects of Biliverdin Hydrochloride in a Rat Model of Cerebral Ischemia-Reperfusion Injury

| Parameter | Vehicle Control | Biliverdin (35 mg/kg) | Reference |

| Infarct Volume (%) | ~45 | ~20 | [15] |

| Neurological Deficit Score | ~3.5 | ~1.5 | [15] |

| IL-1β Expression (pg/mg protein) | ~150 | ~75 | [15] |

| TNF-α Expression (pg/mg protein) | ~200 | ~100 | [15] |

| Bax/Bcl-2 Ratio | Increased | Decreased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving biliverdin hydrochloride.

Preparation of Biliverdin Hydrochloride Stock Solution for In Vitro Assays

Materials:

-

Biliverdin hydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-blocking microcentrifuge tubes

Procedure:

-

Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh the desired amount of biliverdin hydrochloride powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-25 mM).[3]

-

Vortex briefly until the powder is completely dissolved, resulting in a dark green solution.

-

Aliquot the stock solution into single-use volumes in sterile, light-blocking microcentrifuge tubes to prevent multiple freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

Dose-Response Cytotoxicity Assay using MTT

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Biliverdin hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of biliverdin hydrochloride in complete culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.1%) and a no-treatment control.

-

Carefully remove the medium from the cells and add 100 µL of the prepared biliverdin dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

In Vivo Rat Model of Hepatic Ischemia-Reperfusion Injury

Materials:

-

Male Sprague-Dawley rats

-

Anesthetics

-

Surgical instruments

-

Biliverdin hydrochloride

-

Vehicle (e.g., 0.2 M NaOH, pH adjusted to 7.4 with HCl, then diluted with normal saline)[17]

Procedure:

-

Anesthetize the rats according to approved animal care protocols.

-

Perform a midline laparotomy to expose the liver.

-

Induce hepatic ischemia by occluding the portal vein and hepatic artery to the median and left lateral liver lobes for a specific duration (e.g., 60 minutes).

-

Administer biliverdin hydrochloride (e.g., 50 µmol/kg) or vehicle intravenously immediately before reperfusion.[14]

-

Initiate reperfusion by removing the vascular clamps.

-

At predetermined time points post-reperfusion, collect blood and liver tissue samples for analysis (e.g., serum transaminases, cytokine levels, histology, Western blotting).

Quantification of Biliverdin by LC-MS/MS

Instrumentation and Parameters (Example):

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Newcrom R1, 2.1 x 150 mm, 3 µm[18][19]

-

Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[18][20]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[20]

-

Flow Rate: 0.5 mL/min

-

Gradient: A linear gradient from 1% to 99% Mobile Phase B over 1.5 minutes, hold for 1 minute, then return to initial conditions.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Biliverdin: m/z 583.2 → 297.2

Conclusion and Future Directions

Biliverdin hydrochloride is a promising therapeutic agent with well-documented antioxidant, anti-inflammatory, and cytoprotective properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, TLR4, and PI3K/Akt, makes it an attractive candidate for the treatment of a wide range of diseases characterized by oxidative stress and inflammation. The quantitative data from preclinical studies, particularly in the context of ischemia-reperfusion injury, are compelling.

Future research should focus on further elucidating the detailed molecular interactions of biliverdin and its downstream effectors. Optimization of drug delivery systems to enhance its bioavailability and target-specific accumulation will be crucial for its clinical translation. Furthermore, its therapeutic potential in chronic inflammatory diseases and neurodegenerative disorders warrants thorough investigation. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to build upon as they continue to unravel the full therapeutic potential of biliverdin hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. benchchem.com [benchchem.com]

- 18. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 20. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Biliverdin Hydrochloride: A Technical Guide on its Role as a Product of Heme Oxygenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, the stable salt form of the green tetrapyrrolic bile pigment biliverdin, is a pivotal intermediate in the catabolism of heme.[1][2] Historically dismissed as a mere metabolic byproduct of red blood cell degradation, a substantial body of scientific evidence has illuminated its significant biological activities.[1][2][3] Biliverdin and its subsequent metabolite, bilirubin (B190676), possess potent antioxidant, anti-inflammatory, and cytoprotective properties, positioning them as molecules of considerable therapeutic interest.[4][5][6][7] This technical guide offers an in-depth exploration of biliverdin hydrochloride, detailing its origin from heme oxygenase activity, its multifaceted mechanisms of action, and its potential applications in modulating diseases related to oxidative stress and inflammation.

The Heme Catabolic Pathway

The breakdown of heme, derived primarily from hemoglobin and other hemoproteins, is a critical physiological process occurring mainly in the reticuloendothelial cells of the spleen, liver, and bone marrow.[1][2] This process unfolds in a two-step enzymatic cascade.

-

Step 1: Heme Oxygenase (HO) Heme oxygenase (HO) is the rate-limiting enzyme that catalyzes the initial degradation of heme.[8] The inducible isoform, Heme Oxygenase-1 (HO-1), is a stress-responsive protein, upregulated by various stimuli including oxidative stress, inflammation, and heme itself.[8] The reaction consumes three molecules of oxygen and results in the cleavage of the heme ring to produce equimolar amounts of biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[3][6]

-

Step 2: Biliverdin Reductase (BVR) Following its production, the water-soluble biliverdin is rapidly reduced to the lipophilic, yellow-orange pigment bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[2][3][9] This reaction is dependent on NADPH as a cofactor.[3][6] BVR is a ubiquitously expressed and evolutionarily conserved enzyme, highlighting its fundamental biological importance.[4][10]

Biological Functions and Mechanisms of Action

Biliverdin hydrochloride exerts its protective effects through diverse mechanisms, primarily centered on its antioxidant and anti-inflammatory activities.

Antioxidant Effects

While biliverdin itself possesses direct antioxidant properties, its principal role in vivo is as a precursor to the more potent antioxidant, bilirubin.[4][7] The "bilirubin-biliverdin cycle" is a key mechanism for cellular protection against oxidative stress.[4][11] In this cycle, bilirubin scavenges reactive oxygen species (ROS), particularly lipophilic radicals within cell membranes, and is oxidized back to biliverdin.[4][12] BVR then promptly recycles biliverdin back to bilirubin, thus amplifying the antioxidant capacity.[11][12] This potent redox cycle allows low physiological concentrations of bilirubin to protect cells against a vast excess of oxidants.[11]

Anti-inflammatory Mechanisms

Biliverdin demonstrates robust anti-inflammatory effects by modulating key signaling pathways and cytokine production.[3][4] It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in various preclinical models.[4] Conversely, biliverdin can augment the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3][4] This modulation is achieved, in part, by inhibiting the activation of critical pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and signaling through Toll-like receptor 4 (TLR4).[3][4][13]

Cytoprotective and Anti-Apoptotic Effects

Biliverdin also promotes cell survival by inhibiting apoptosis.[4] It can down-regulate the expression of pro-apoptotic molecules like caspase-3 and suppress pro-apoptotic signaling pathways.[4] A key mechanism contributing to its pro-survival effects is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4]

Quantitative Data

The efficacy and characteristics of the heme catabolic pathway are defined by the kinetic parameters of its enzymes and the pharmacokinetic profile of its intermediates.

Table 1: Kinetic Parameters of Heme Catabolism Enzymes

| Enzyme | Substrate | Km | Species | Reference |

| Heme Oxygenase-1 | Heme | ~1-5 µM | Rat, Human | [1] |

| Biliverdin Reductase B | Biliverdin | ~2-10 µM | Rat | [1] |

Table 2: Pharmacokinetic Parameters of Biliverdin in Rats

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Intraperitoneal (i.p.) | 16.1% | [14] |

| Bioavailability | Intraduodenal (i.d.) | 28.4% | [1][14] |

Table 3: Effects of Biliverdin in Preclinical Ischemia-Reperfusion Injury (IRI) Models

| Model | Species | Dosage | Outcome | Reference |

| Liver IRI | Rat | 10 or 50 µmol in perfusate | Decreased serum GOT/GPT levels | [12] |

| Cerebral IRI (tMCAO) | Rat | 35 mg/kg, i.p. | Reduced infarct volume, improved neurological score | [12] |

| Myocardial IRI | Mouse | 50 mg/kg, i.p. | Reduced infarct size, decreased apoptosis | [4] |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentration is crucial for studying the heme catabolic pathway.

Protocol: Heme Oxygenase (HO) Activity Assay by LC-MS/MS

This method provides a sensitive and specific measurement of HO activity by quantifying biliverdin production.[15]

-

Sample Preparation: Prepare tissue lysates or microsomal fractions. Keep samples on ice.

-

Reaction Mixture: In a microcentrifuge tube, combine 0.5 mg of protein sample with a reaction solution containing 20 mM NADPH, 2.5 mM hemin, 2.5 M sucrose, 2 M Tris·HCl, and 2.5 U/ml bilirubin oxidase.[15] The bilirubin oxidase is included to convert any bilirubin formed into biliverdin, ensuring total product measurement.[15]

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C, protected from light. A parallel control reaction should be incubated at 4°C.[15]

-

Reaction Termination: Stop the reaction by adding 0.1% formic acid in methanol, along with a known amount of an internal standard (e.g., biliverdin-d₄).[15]

-

Processing: Centrifuge the samples at 15,000 g for 20 minutes at 4°C to pellet proteins.[15] Filter the supernatant through a 0.22 µm filter.[15]

-

LC-MS/MS Analysis: Analyze the filtered supernatant using LC-MS/MS. Biliverdin is quantified by monitoring the specific mass transition (e.g., m/z 583 to 297).[15]

-

Calculation: HO activity is calculated as the difference in biliverdin production between the samples incubated at 37°C and 4°C.[15]

Protocol: Biliverdin Reductase (BVR) Activity Assay (Fluorescence-Based)

This novel method offers higher sensitivity compared to traditional absorbance-based assays.[16][17]

-

Reagents: Prepare cell or tissue lysates, biliverdin substrate, NADPH cofactor, and the purified eel protein UnaG, which fluoresces only upon binding to bilirubin.[16][17]

-

Reaction Setup: In a 96-well plate, add cell lysate, UnaG protein, and NADPH to a reaction buffer.

-

Initiation: Start the reaction by adding biliverdin to each well.

-

Measurement: Measure the increase in fluorescence over time using a plate reader (excitation/emission ~490/530 nm). The rate of fluorescence increase is directly proportional to the rate of bilirubin production and thus BVR activity.

-

Standard Curve: Generate a standard curve using known concentrations of bilirubin with UnaG to quantify the amount of bilirubin produced.

Protocol: In Vivo Administration in a Cerebral IRI Model

This protocol outlines the use of biliverdin hydrochloride in a rat model of transient middle cerebral artery occlusion (tMCAO).[12]

-

Animal Model: Induce tMCAO in rats according to established surgical procedures.

-

Drug Preparation: Dissolve biliverdin hydrochloride in a small volume of 0.1-0.2 M NaOH, adjust the pH to 7.4 with HCl, and dilute to the final concentration with normal saline.[12][18] Prepare fresh and protect from light.[18]

-

Administration: Administer biliverdin hydrochloride (e.g., 35 mg/kg) via intraperitoneal (i.p.) injection at specified time points relative to the ischemic event (e.g., 15 minutes before reperfusion, and at 4, 12, and 20 hours post-reperfusion).[12] The control group receives an equivalent volume of the saline vehicle.

-

Outcome Assessment: At the study endpoint (e.g., 24 or 48 hours), assess outcomes such as neurological deficit scores, infarct volume (using TTC staining), and molecular markers of inflammation and apoptosis in the brain tissue.

Conclusion

Biliverdin hydrochloride, as a primary product of heme oxygenase activity, has transitioned from being viewed as a metabolic waste product to a key molecule with significant cytoprotective functions.[1][4] Its potent anti-inflammatory and antioxidant properties, mediated through the modulation of critical cellular signaling pathways and the powerful bilirubin-biliverdin redox cycle, underscore its promise as a novel therapeutic agent.[1][4][19] The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers and drug developers to further investigate and harness the therapeutic potential of biliverdin hydrochloride in a range of clinical applications, from ischemia-reperfusion injury to chronic inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biliverdin - Wikipedia [en.wikipedia.org]

- 8. Heme oxygenase-1: a novel therapeutic target for gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

- 13. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of Biliverdin Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the green tetrapyrrolic bile pigment, is a crucial intermediate in heme catabolism. Historically viewed as a metabolic byproduct, recent research has illuminated its potent antioxidant, anti-inflammatory, and cytoprotective properties, making it a molecule of significant interest in drug development and biomedical research.[1] The availability of high-purity biliverdin hydrochloride is paramount for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of biliverdin hydrochloride, tailored for a research setting. It includes detailed experimental protocols derived from established literature, a summary of quantitative analytical data, and visualizations of the core biochemical pathway and experimental workflows.

Introduction: The Biological Significance of Biliverdin

In biological systems, biliverdin is generated from the enzymatic degradation of heme, a reaction catalyzed by the heme oxygenase (HO) enzyme system.[2][3] This process also yields ferrous iron (Fe²⁺) and carbon monoxide (CO), both of which are biologically active molecules.[2] Biliverdin is subsequently reduced to the yellow-orange pigment, bilirubin (B190676), by the enzyme biliverdin reductase (BVR).[1] While bilirubin has been more extensively studied for its antioxidant capabilities, biliverdin itself plays a critical role in modulating inflammatory responses and mitigating oxidative stress.[1] Its therapeutic potential is being explored in a variety of disease models, including cardiovascular disease, inflammatory conditions, and transplant medicine.[3][4]

Synthesis of Biliverdin Hydrochloride

For research purposes, biliverdin hydrochloride is typically prepared by the chemical oxidation of its metabolic precursor, bilirubin. A common and efficient method involves the use of a mild oxidizing agent to dehydrogenate bilirubin.[5][6] An alternative route involves the total chemical synthesis of biliverdin esters followed by hydrolysis, which is more complex but allows for isotopic labeling.[7][8]

Chemical Synthesis via Oxidation of Bilirubin

A widely cited method for preparing isomerically pure biliverdin IXα involves the oxidation of bilirubin IXα using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[5][6] This method is advantageous due to its high yield and relatively straightforward procedure.

Experimental Protocol: Oxidation of Bilirubin with DDQ

Disclaimer: This protocol is a composite representation from scientific literature and should be performed by qualified personnel in a properly equipped laboratory with all appropriate safety precautions.

Materials:

-

Bilirubin IXα

-

2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolution: In a light-protected flask, dissolve bilirubin IXα in anhydrous DMSO under an inert atmosphere. The solution should be stirred until the bilirubin is fully dissolved.

-

Oxidation: Slowly add a solution of DDQ in anhydrous DMSO to the bilirubin solution. The molar ratio of DDQ to bilirubin should be carefully controlled, typically around 2:1. The reaction is monitored by the color change from orange-yellow to an intense green.

-

Reaction Quenching: After the reaction is complete (typically monitored by thin-layer chromatography), the reaction is quenched by the addition of a reducing agent or by precipitation.

-

Precipitation and Washing: The crude biliverdin can be precipitated by the addition of methanol. The resulting solid is collected by filtration, washed with methanol and dichloromethane to remove unreacted starting materials and byproducts.

-

Conversion to Hydrochloride Salt: The purified biliverdin free base is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of methanol and chloroform) and treated with a stoichiometric amount of methanolic HCl. The biliverdin hydrochloride salt precipitates and is collected by filtration.

-

Drying: The final product is dried under vacuum in the dark to yield a crystalline green-black solid.[5][6]

Note on Stability: Biliverdin and its solutions are sensitive to light and oxygen. All procedures should be carried out under dim or yellow light, and solvents should be purged with an inert gas before use.[9] Stock solutions are typically prepared in anhydrous DMSO and stored at -20°C or -80°C under an inert atmosphere.[10]

Purification of Biliverdin Hydrochloride

Achieving high purity is critical for experimental applications. The primary impurities in chemically synthesized biliverdin include unreacted bilirubin, isomers of biliverdin, and oxidation byproducts.[5] Chromatographic techniques are the most effective methods for purification.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude biliverdin hydrochloride

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol in chloroform (B151607) or dichloromethane)

Procedure:

-

Column Packing: A glass column is packed with silica gel slurried in the initial, non-polar mobile phase.

-

Sample Loading: The crude biliverdin hydrochloride is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. The separation of the components is monitored by the color of the bands moving down the column and by thin-layer chromatography (TLC) analysis of the collected fractions.[11]

-

Fraction Collection: The main green fraction corresponding to biliverdin IXα is collected.

-

Solvent Removal: The solvent from the purified fraction is removed under reduced pressure (rotary evaporation) at a low temperature.

-

Final Product: The resulting solid is dried under high vacuum to remove any residual solvent.

Quantitative Data and Characterization

The identity and purity of the synthesized biliverdin hydrochloride must be confirmed through various analytical techniques.

Synthesis Yield and Purity

| Parameter | Typical Value | Method of Determination | Reference(s) |

| Chemical Synthesis Yield | >70% | Gravimetric analysis after purification | [5][6] |

| Purity | ≥95-97% | Thin-Layer Chromatography (TLC), HPLC | [12] |

Spectroscopic and Physical Properties

| Property | Value | Solvent/Conditions | Reference(s) |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | - | [12] |

| Molecular Weight | 619.11 g/mol | - | |

| UV-Vis λmax | ~376 nm, ~689 nm | Methanol, DMF | [10][11][12] |

| Solubility | ~20 mg/mL | DMSO, DMF | [10][12] |

| Appearance | Crystalline solid | - | [10] |

Visualized Workflows and Pathways

Heme Catabolic Pathway

The biological synthesis of biliverdin occurs through the heme oxygenase pathway, a critical process for heme turnover and cellular homeostasis.

General Synthesis and Purification Workflow

The following diagram outlines the general workflow for the chemical synthesis and subsequent purification of biliverdin hydrochloride for research use.

Conclusion

Biliverdin hydrochloride has transitioned from being considered a simple metabolic waste product to a promising therapeutic agent with significant biological functions.[1] Its potent anti-inflammatory and antioxidant properties underscore its potential in treating a range of diseases.[2] The successful synthesis and rigorous purification of biliverdin hydrochloride are essential first steps for any meaningful preclinical and clinical investigation. This guide provides a foundational overview of these critical processes, offering researchers the necessary information to produce high-quality biliverdin hydrochloride for their studies. Careful adherence to established protocols and thorough analytical characterization are imperative to ensure the reliability and validity of research findings in this exciting and evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biliverdin Hydrochloride - Echelon Biosciences [echelon-inc.com]

- 4. Heme Degradation in Pathophysiology of and Countermeasures to Inflammation-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and properties of crystalline biliverdin IX alpha. Simple methods for preparing isomerically homogeneous biliverdin and [14C[biliverdin by using 2,3-dichloro-5,6-dicyanobenzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and properties of crystalline biliverdin IX alpha. Simple methods for preparing isomerically homogeneous biliverdin and [14C[biliverdin by using 2,3-dichloro-5,6-dicyanobenzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Platform for the Synthesis of Oxidation Products of Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]

Biliverdin Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Experimental Applications of a Potent Heme Metabolite

Abstract

Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has emerged from its historical classification as a mere metabolic waste product to a molecule of significant therapeutic interest.[1][2] Exhibiting potent antioxidant, anti-inflammatory, and cytoprotective properties, it is a focal point for research in a variety of disease models.[1][2] This technical guide provides a comprehensive overview of biliverdin hydrochloride for researchers, scientists, and drug development professionals. It details its physicochemical properties, delves into its central role in the heme oxygenase pathway and other signaling cascades, and offers detailed protocols for its experimental application.

Physicochemical Properties

Biliverdin hydrochloride is the hydrochloride salt of biliverdin, a green tetrapyrrolic bile pigment.[2] Its chemical properties are fundamental to its handling and use in experimental settings. A notable ambiguity exists regarding its registered CAS number, with both 55482-27-4 and 856699-18-8 frequently cited by major chemical suppliers.[3][4] This may be due to different salt forms (e.g., monohydrochloride vs. dihydrochloride) or separate registry entries. Researchers are advised to consult the specific documentation provided by their supplier.

All relevant quantitative data is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 55482-27-4 or 856699-18-8 | [3][4] |

| Molecular Formula | C₃₃H₃₄N₄O₆·HCl | [3] |

| Molecular Weight | ~619.12 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLBasic aqueous solutions (pH > 9) | [4][5] |

| Storage (Solid) | -20°C, protect from light | [5] |

| Storage (Solution) | -20°C for up to 1 month-80°C for up to 6 months(Aliquot to avoid freeze-thaw cycles) | [2] |

Biological Activity and Signaling Pathways

Biliverdin's biological significance stems from its role in the heme degradation pathway and its ability to modulate key signaling cascades involved in inflammation and cell survival.

The Heme Catabolism Pathway

Heme, a porphyrin ring containing iron, is degraded in a two-step enzymatic process. The first and rate-limiting step is catalyzed by heme oxygenase (HO), which exists in two main isoforms: the inducible HO-1 and the constitutive HO-2.[6][7] HO cleaves the heme ring to produce biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺).[2][7] Biliverdin is then rapidly reduced to the potent antioxidant bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR).[1][2][7]

Anti-inflammatory Signaling

Biliverdin exerts significant anti-inflammatory effects by targeting key signaling pathways. It can inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[8] Additionally, biliverdin has been shown to suppress Toll-like receptor 4 (TLR4) signaling, which is critical for the innate immune response to bacterial lipopolysaccharide (LPS).[2][8] This leads to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and an upregulation of the anti-inflammatory cytokine IL-10.[2][8]

Experimental Protocols

Proper handling and protocol design are crucial for obtaining reliable and reproducible data with biliverdin hydrochloride.

Preparation of Stock Solutions

Due to its susceptibility to degradation, careful preparation and storage of stock solutions are paramount.

-

Materials :

-

Biliverdin hydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-blocking (amber) microcentrifuge tubes

-

-

Procedure :

-

Under sterile conditions, accurately weigh the desired amount of biliverdin hydrochloride powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex briefly until the powder is fully dissolved, resulting in a dark green solution.

-

Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and light exposure.[9]

-

Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]

-

Cell Viability (MTT) Assay